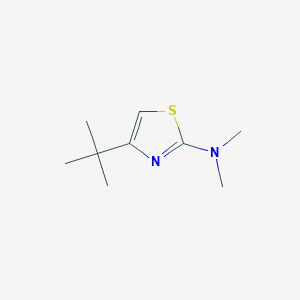
4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C9H16N2S and a molecular weight of 184.3 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . The compound is characterized by a thiazole ring substituted with a tert-butyl group and two dimethylamino groups.
Métodos De Preparación
The synthesis of 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine typically involves the reaction of tert-butylamine with a thiazole derivative under specific conditions . One common method includes the use of dimethylamine and a thiazole precursor in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of various chemical products, including dyes and biocides.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-tert-Butyl-N,N-dimethyl-5-nitro-1,3-thiazol-2-amine: This compound has a nitro group, which can enhance its biological activity.
4-(4-Methoxyphenyl)-N,N-dimethyl-1,3-thiazol-2-amine:
4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine: The bromophenyl group can introduce different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
82721-88-8 |
|---|---|
Fórmula molecular |
C9H16N2S |
Peso molecular |
184.30 g/mol |
Nombre IUPAC |
4-tert-butyl-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H16N2S/c1-9(2,3)7-6-12-8(10-7)11(4)5/h6H,1-5H3 |
Clave InChI |
PEYFAVXZJITYMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CSC(=N1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















